ARN14974

概要

説明

- これは、酸性セラミダーゼ阻害剤 のカテゴリーに属します。

- 酸性セラミダーゼは、スフィンゴ脂質代謝、特にセラミドのヒドロキシ化をスフィンゴシンと脂肪酸に分解する酵素に関与しています。酸性セラミダーゼの阻害は、セラミドレベルの増加につながります。

- This compoundは、その潜在的な治療用途について研究されています。

ARN14974: (CAS No. 1644158-57-5) は、低分子化合物です。

科学的研究の応用

Chemistry: ARN14974 is a valuable tool for studying sphingolipid metabolism and ceramide signaling pathways.

Biology: Researchers use this compound to investigate the role of acid ceramidase in cellular processes, including apoptosis, cell proliferation, and inflammation.

Medicine: Potential therapeutic applications include cancer treatment, neurodegenerative diseases, and metabolic disorders.

Industry: While not directly used in industry, understanding acid ceramidase inhibition may inspire drug development.

作用機序

- ARN14974は、酸性セラミダーゼを阻害し、以下につながります。

セラミドレベルの上昇: セラミドの分解を防ぐことで、this compoundは細胞内のセラミド濃度を高めます。

シグナル伝達の変化: セラミドは、細胞生存、増殖、ストレス応答に影響を与える、さまざまなシグナル伝達経路に関与しています。

類似の化合物との比較

独自性: this compoundの独自性は、その特定のベンゾキサゾロンカルボキサミド構造にあります。

類似の化合物: 類似の化合物の直接リストはありませんが、他の酸性セラミダーゼ阻害剤は、this compoundと一部の機能を共有している可能性があります。

生化学分析

Biochemical Properties

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide inhibits acid ceramidase (AC) in a complex cellular environment, leading to the intended biochemical response, that is, increased ceramide and decreased sphingosine levels . This compound interacts with the enzyme acid ceramidase, which plays a crucial role in the metabolism of sphingolipids .

Cellular Effects

The effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide on cells are profound. It causes a substantial reduction in AC activity in multiple organs, including brain, liver, heart, lungs, and kidney . This compound influences cell function by altering the balance of ceramide and sphingosine, two key components of cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide involves binding to the active site of the enzyme acid ceramidase, inhibiting its activity and leading to an increase in ceramide levels and a decrease in sphingosine levels . This change in the balance of ceramide and sphingosine can lead to changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide have been observed over time. The compound quickly enters the bloodstream after administration, reaching a maximal plasma concentration and displaying a half-life time of 458 minutes in circulation .

Dosage Effects in Animal Models

In animal models, the effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide vary with different dosages. At a dosage of 10 mg/kg, it causes a substantial reduction in AC activity in multiple organs .

Metabolic Pathways

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide is involved in the metabolic pathway of sphingolipids. It interacts with the enzyme acid ceramidase, which is responsible for the breakdown of ceramide into sphingosine .

Transport and Distribution

After administration, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide quickly enters the bloodstream and is distributed to various organs, including the brain, liver, heart, lungs, and kidney .

Subcellular Localization

Given its role as an inhibitor of the enzyme acid ceramidase, it is likely to be found in the same subcellular locations as this enzyme, which include lysosomes and the cell membrane .

準備方法

合成経路: ARN14974の合成経路は、その特定の構造を構築するための化学反応を含みます。残念ながら、詳細な合成方法は、文献では容易に入手できません。

工業生産: this compoundの大規模な工業生産方法に関する情報は、その研究指向的な性質のために限られています。

化学反応の分析

反応性: ARN14974は、通常の条件下では安定していますが、特定の反応を受ける可能性があります。

一般的な試薬と条件:

科学研究アプリケーション

化学: this compoundは、スフィンゴ脂質代謝とセラミドシグナル伝達経路を研究するための貴重なツールです。

生物学: 研究者は、アポトーシス、細胞増殖、炎症など、細胞プロセスにおける酸性セラミダーゼの役割を調査するためにthis compoundを使用しています。

医学: 潜在的な治療用途には、がん治療、神経変性疾患、代謝性疾患が含まれます。

産業: 直接産業で使用されていませんが、酸性セラミダーゼ阻害の理解は、創薬を刺激する可能性があります。

類似化合物との比較

Uniqueness: ARN14974’s uniqueness lies in its specific benzoxazolone carboxamide structure.

Similar Compounds: While I don’t have a direct list of similar compounds, other acid ceramidase inhibitors may share some features with this compound.

特性

IUPAC Name |

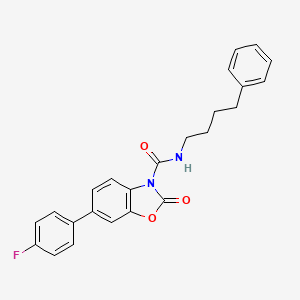

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYVAZSLMQCVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that the inhibitory effect of adiponectin on visfatin-induced NLRP3 inflammasome activation was abolished by AC inhibitors, including ARN14974. What does this suggest about the role of this compound in this context?

A1: The study demonstrates that adiponectin, an anti-inflammatory adipokine, can suppress the activation of the NLRP3 inflammasome induced by visfatin []. This suppression is hindered by the introduction of AC inhibitors like this compound. This suggests that this compound, by inhibiting AC, blocks a key pathway through which adiponectin exerts its anti-inflammatory effects. Therefore, this compound likely plays a role in maintaining or even enhancing NLRP3 inflammasome activation in the presence of visfatin, counteracting the protective effects of adiponectin. This highlights AC as a potential therapeutic target for ORG and suggests that this compound could be a valuable tool for further dissecting the intricate mechanisms underlying AC's involvement in this inflammatory pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride](/img/structure/B605505.png)

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)